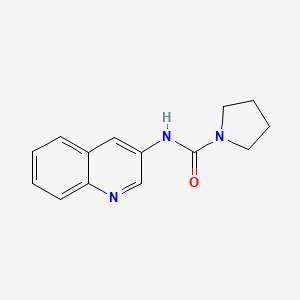

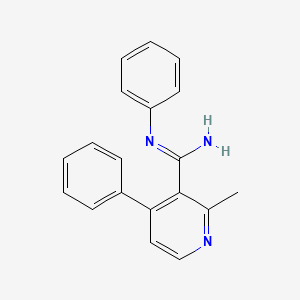

N-3-quinolinyl-1-pyrrolidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "N-3-quinolinyl-1-pyrrolidinecarboxamide" involves complex organic reactions. For example, Yang et al. (2017) synthesized N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, which are structurally related, using coordinate bonds with metal ions (Yang et al., 2017). Zhang et al. (2006) developed a synthesis of pyrrolo- and pyrrolidino[1,2-a]quinolin-l-ones through Diels-Alder reactions with N-acyliminium cations (Zhang, Huang, & Wang, 2006).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple nitrogen atoms, which can form coordinate bonds with metal ions. This feature is significant in the context of their potential applications in targeted delivery systems, as demonstrated by Yang et al. (2017) (Yang et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving these compounds often lead to the formation of complex heterocyclic structures. Zhou et al. (2011) described a copper-catalyzed tandem reaction of isocyanides with N-(2-haloaryl)propiolamides for the synthesis of pyrrolo[3, 2-c]quinolin-4-ones, indicating the potential for diverse chemical reactions and properties (Zhou et al., 2011).

Physical Properties Analysis

The physical properties of such compounds include their solubility, crystalline structure, and polymorphic modifications. Shishkina et al. (2018) studied the polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties, highlighting the significance of physical properties in their application (Shishkina et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds are often evaluated in the context of their potential biological activity. For instance, Jetter et al. (2008) explored N-pyridin-3-yl- and N-quinolin-3-yl-benzamides as modulators of the human vanilloid receptor 1 (TRPV1), indicating the exploration of chemical properties for potential therapeutic applications (Jetter et al., 2008).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

A study by Largani et al. (2017) focused on the synthesis of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, showing effective antibacterial activity against various strains, including E. coli and S. aureus. This demonstrates the compound's potential in addressing antibiotic resistance through new molecular frameworks (Largani et al., 2017).

Cancer Research and DNA Interaction

Research on carboxamide palladium(II) complexes revealed their ability to interact with DNA and proteins, indicating potential for anticancer therapies. These complexes, including variants of N-3-quinolinyl-1-pyrrolidinecarboxamide, displayed potent cytotoxic effects against several cancer cell lines, comparable to cisplatin, with lower toxicity on normal cells (Omondi et al., 2021).

ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides were identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, highlighting their potential in enhancing the efficacy of DNA damage-inducing agents in cancer therapy (Degorce et al., 2016).

Anticancer Activity

Quinoline and its derivatives, including this compound, have been explored for their anticancer activities. These compounds inhibit various cancer-related pathways, such as tyrosine kinases and DNA repair mechanisms, offering insights into the development of new anticancer drugs (Solomon & Lee, 2011).

Corrosion Inhibition

Carboxamide derivatives, including N-(quinolin-8-yl) quinoline-2-carboxamide, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This application signifies the compound's potential in industrial maintenance and protection (Erami et al., 2019).

Wirkmechanismus

Target of Action

Pyrrolidinyl-N-(3-quinolyl)carboxamide, also known as N-3-quinolinyl-1-pyrrolidinecarboxamide, is a complex molecule that interacts with various targets. The primary targets of this compound are protein kinases (PKs), which are the main regulators of cell survival and proliferation .

Mode of Action

The compound interacts with its targets, primarily protein kinases, by binding to them and inhibiting their activity . This interaction results in changes in the cellular processes regulated by these kinases, leading to altered cell survival and proliferation .

Biochemical Pathways

The compound affects various biochemical pathways through its interaction with protein kinases. These pathways are primarily involved in cell survival and proliferation. The inhibition of protein kinases by the compound can lead to the disruption of these pathways, resulting in altered cell behavior .

Pharmacokinetics

This suggests that the compound is well-absorbed in the gastrointestinal tract and is distributed throughout the body, excluding the central nervous system .

Result of Action

The result of the compound’s action is primarily the inhibition of cell survival and proliferation. This is achieved through the compound’s interaction with protein kinases and the subsequent disruption of the biochemical pathways they regulate .

Action Environment

The action of pyrrolidinyl-N-(3-quinolyl)carboxamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can influence the compound’s interaction with its targets .

Eigenschaften

IUPAC Name |

N-quinolin-3-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14(17-7-3-4-8-17)16-12-9-11-5-1-2-6-13(11)15-10-12/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWNTFPINDSULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)

![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)

![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)

![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)

![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)

![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)

![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)

![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)

![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)